2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride
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Overview
Description
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a pyrimidine ring substituted with an amino group, a methyl group, and a piperazine moiety. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Substitution Reactions: The introduction of the piperazine moiety is achieved through nucleophilic substitution reactions. The amino group and methyl group are introduced via selective alkylation and amination reactions.
Salt Formation: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or nucleic acids.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-methyl-5-(piperazin-1-yl)pyrimidine
- 2-amino-6-methyl-4-(piperazin-1-yl)pyrimidine
- 2-amino-5-(piperazin-1-yl)pyrimidin-4(3H)-one
Uniqueness
2-amino-6-methyl-5-(piperazin-1-yl)pyrimidin-4(3H)-one dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
CAS No. |
1401602-65-0 |
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Molecular Formula |
C9H17Cl2N5O |
Molecular Weight |
282.17 |
IUPAC Name |
2-amino-4-methyl-5-piperazin-1-yl-1H-pyrimidin-6-one;dihydrochloride |
InChI |
InChI=1S/C9H15N5O.2ClH/c1-6-7(8(15)13-9(10)12-6)14-4-2-11-3-5-14;;/h11H,2-5H2,1H3,(H3,10,12,13,15);2*1H |
InChI Key |
DQVZWOWLGPDTRD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NC(=N1)N)N2CCNCC2.Cl.Cl |
solubility |
not available |
Origin of Product |
United States |
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